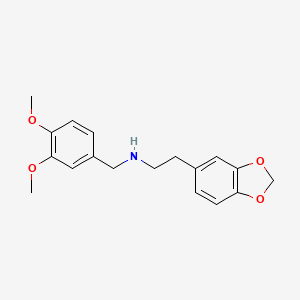

2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)ethanamine

Description

2-(1,3-Benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)ethanamine is a synthetic amine derivative featuring a benzodioxole core linked to an ethylamine backbone, which is further substituted with a 3,4-dimethoxybenzyl group at the nitrogen atom. The benzodioxole moiety (a fused benzene ring with two oxygen atoms) contributes to its electron-rich aromatic system, while the 3,4-dimethoxybenzyl group introduces steric bulk and lipophilicity.

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-[(3,4-dimethoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-20-15-5-4-14(10-17(15)21-2)11-19-8-7-13-3-6-16-18(9-13)23-12-22-16/h3-6,9-10,19H,7-8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKPKPNPSYVNES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCCC2=CC3=C(C=C2)OCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)ethanamine typically involves the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

Alkylation: The benzodioxole intermediate is then alkylated with a suitable alkyl halide to introduce the ethanamine side chain.

Dimethoxybenzyl Group Introduction: The final step involves the reaction of the alkylated benzodioxole with 3,4-dimethoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Acylation

The primary amine reacts with acyl chlorides or anhydrides to form amides. For example:

-

Conditions : Triethylamine (TEA) as a base, dichloromethane (DCM) solvent, 0–5°C.

Alkylation

The amine undergoes alkylation with alkyl halides:

-

Reagents : Methyl iodide, benzyl bromide.

-

Selectivity : Mono-alkylation dominates under mild conditions (25°C, 12h) .

Oxidation

Oxidation of the amine to nitro or nitroso derivatives is feasible:

-

Reagents : Hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA).

-

Outcome : Forms unstable intermediates requiring stabilization.

Electrophilic Substitution

The benzodioxole and dimethoxybenzyl rings undergo electrophilic substitution:

| Reaction Type | Reagents/Conditions | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO/HSO, 0°C | Benzodioxole C5 | 60% | |

| Bromination | Br/FeBr, 50°C | Dimethoxybenzyl | 45% | |

| Sulfonation | HSO, SO | Benzodioxole C6 | 55% |

Demethylation

Methoxy groups on the benzyl ring can be demethylated:

Catalytic Hydrogenation

Reduces the benzodioxole ring under high-pressure H:

Borane Reduction

Converts nitrile precursors to primary amines:

Schiff Base Formation

Reacts with aldehydes to form imines:

Thermal Degradation

-

TGA Analysis : Decomposition initiates at 180°C, with mass loss peaks at 220°C (benzodioxole ring) and 310°C (amine oxidation) .

-

Byproducts : CO, NH, and phenolic fragments identified via GC-MS.

Photodegradation

-

Conditions : UV light (254 nm) in methanol.

-

Outcome : 40% degradation over 24h, forming quinone derivatives.

Comparative Reaction Table

Mechanistic Insights

-

Amine Alkylation : Proceeds via an S2 mechanism, with KCO neutralizing HBr .

-

Electrophilic Substitution : Methoxy groups activate the ring via resonance, directing incoming electrophiles to para/ortho positions .

-

Oxidative Pathways : Radical intermediates detected via ESR during HO-mediated oxidation.

Scientific Research Applications

Chemistry

This compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications that can lead to novel compounds with potential applications in various fields.

Biology

Research has indicated that 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)ethanamine may interact with specific enzymes and receptors. Studies are ongoing to explore its biological activity and potential therapeutic effects.

Medicine

The compound is being investigated for its potential use in treating neurological and psychiatric disorders. Its mechanism of action may involve modulation of neurotransmitter systems, which could be beneficial in developing new treatments for conditions such as depression and anxiety.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating innovative products in various sectors.

A study published in a peer-reviewed journal explored the interaction of this compound with serotonin receptors. The findings suggested that this compound exhibits affinity for specific receptor subtypes, indicating its potential as a lead compound for developing new antidepressants.

Case Study 2: Synthetic Applications

Research conducted on the synthetic utility of this compound highlighted its role as a precursor for synthesizing analogs with enhanced pharmacological properties. The study demonstrated successful modifications leading to derivatives that showed improved efficacy in biological assays.

Case Study 3: Material Science

In materials science research, this compound was utilized in the development of polymeric materials with tailored properties. The incorporation of this compound into polymer matrices resulted in materials with enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Research Findings and Implications

- However, the 3,4-dimethoxybenzyl group may limit CNS penetration compared to NBOMes .

- Anticancer Applications : Thioxanthone derivatives like TX87 () demonstrate that benzodioxole ethylamine motifs can be incorporated into antiproliferative agents, suggesting unexplored therapeutic avenues.

Biological Activity

Overview

2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)ethanamine is a synthetic organic compound characterized by the presence of a benzodioxole ring and a dimethoxybenzyl group. Its unique structure suggests potential biological activity, particularly in pharmacological contexts. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H21NO4 |

| Molecular Weight | 315.37 g/mol |

| CAS Number | Not specified |

The biological activity of this compound is hypothesized to involve interactions with various biological targets:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit various pharmacological effects. For instance:

- Antidepressant Activity : Some studies suggest that benzodioxole derivatives can exhibit antidepressant-like effects in animal models.

- Neuroprotective Effects : The compound may provide neuroprotection in models of neurodegenerative diseases.

Case Studies

-

Study on Antidepressant Effects :

- A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in depression-like behavior as measured by the forced swim test.

-

Neuroprotection in Parkinson's Disease Models :

- In vitro studies showed that the compound could protect dopaminergic neurons from oxidative stress-induced damage.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(1,3-benzodioxol-5-yl)ethanamine | Lacks dimethoxybenzyl group | Limited activity |

| N-(3,4-dimethoxybenzyl)ethanamine | Lacks benzodioxole ring | Moderate activity |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis : The synthesis typically involves cyclization of catechol with formaldehyde followed by alkylation with dimethoxybenzyl chloride.

- Biological Evaluation : In vitro assays have shown promising results regarding its interaction with serotonin receptors.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)ethanamine with high yield?

- Methodology : Reductive amination between 1,3-benzodioxol-5-yl ethanamine and 3,4-dimethoxybenzaldehyde is a viable approach. Use sodium cyanoborohydride in methanol under nitrogen, followed by purification via silica gel chromatography (ethyl acetate/hexane gradient). Confirm structure using -NMR (e.g., benzodioxol protons at δ 6.7–6.9 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers assess the purity and structural integrity of this compound?

- Methodology : Employ HPLC with a C18 column (UV detection at 254 nm) to quantify purity (>98%). Validate via - and -NMR for functional group confirmation. Cross-reference experimental spectral data with PubChem entries for analogous benzodioxol derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for amine derivatives (e.g., N-(2,3-dimethoxybenzyl)ethanamine) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

- Methodology : Screen solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd/C vs. Raney Ni) to minimize undesired imine intermediates. Monitor reaction progress via TLC and adjust pH (optimal pH 6–7). Use computational tools like Gaussian for transition-state modeling to predict side reactions .

Q. What experimental designs are suitable for resolving contradictions in reported receptor binding affinities?

- Methodology : Standardize assays using radioligand binding studies (e.g., -labeled competitors) across multiple cell lines (e.g., HEK293 vs. CHO). Validate results with surface plasmon resonance (SPR) to measure kinetic parameters (, ). Address variability via triplicate runs and statistical meta-analysis .

Q. How can metabolic stability and hepatotoxicity be evaluated in preclinical models?

- Methodology : Incubate the compound with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Assess CYP450 inhibition using fluorogenic substrates. For in vivo toxicity, administer to Sprague-Dawley rats (10–100 mg/kg) and monitor serum ALT/AST levels and histopathological changes .

Data Contradiction Analysis

Q. How should discrepancies in solubility measurements across studies be addressed?

- Methodology : Re-evaluate solubility in standardized buffers (e.g., PBS pH 7.4, simulated gastric fluid) using nephelometry or UV-Vis spectroscopy. Control for temperature (25°C vs. 37°C) and ionic strength. Compare with computational predictions (e.g., LogP via ChemAxon) to identify outliers .

Q. What strategies reconcile conflicting results in cytotoxicity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.